molecular formula C23H30N4O3 B2903814 3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415504-20-8

3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2903814
CAS No.: 2415504-20-8
M. Wt: 410.518
InChI Key: PDNDZFJVBMSQPB-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that combines a pyridazine ring with a substituted octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Construction of the octahydropyrrolo[3,4-c]pyrrole moiety: This can be synthesized through cyclization reactions involving amines and suitable carbonyl compounds.

    Attachment of the 2,3-dimethoxybenzoyl group: This step typically involves acylation reactions using 2,3-dimethoxybenzoyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is unique due to its combination of a pyridazine ring with a substituted octahydropyrrolo[3,4-c]pyrrole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-23(2,3)19-9-10-20(25-24-19)26-11-15-13-27(14-16(15)12-26)22(28)17-7-6-8-18(29-4)21(17)30-5/h6-10,15-16H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNDZFJVBMSQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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